3-(Propylamino)propanoic acid hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 3-(Propylamino)propanoic acid hydrochloride typically involves the reaction of propylamine with acrylonitrile, followed by hydrolysis and subsequent acidification with hydrochloric acid . The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
3-(Propylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
3-(Propylamino)propanoic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Propylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
3-(Propylamino)propanoic acid hydrochloride can be compared with other similar compounds, such as:
- 3-(1-Pyrrolidinyl)propanoic acid hydrochloride
- 2-Methyl-3-(methylamino)propanoic acid hydrochloride
- 3-(1H-Pyrazol-1-yl)propanoic acid hydrochloride
These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activities .
Properties
IUPAC Name |
3-(propylamino)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-2-4-7-5-3-6(8)9;/h7H,2-5H2,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVKNEDJMCJPQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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